molecular formula C12H19BrN2S B5683492 N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine

N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine

Cat. No. B5683492
M. Wt: 303.26 g/mol
InChI Key: RHYDFRWTOQKEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine, also known as Br-THP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine is not fully understood, but it is believed to act on the GABAergic system in the brain, which is involved in the regulation of anxiety and sedation. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission. Additionally, this compound has been shown to activate potassium channels, which leads to hyperpolarization of neurons and decreased excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic and sedative effects, vasodilation, and inhibition of cancer cell growth. In animal models, this compound has been shown to decrease anxiety-like behavior and increase sedation. In cardiovascular research, this compound has been shown to cause relaxation of blood vessels, leading to decreased blood pressure. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, this compound has been shown to have a range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine. One potential direction is to further investigate its anxiolytic and sedative effects, as it could be a potential treatment for anxiety disorders. Additionally, further research could explore its potential use as a vasodilator in the treatment of hypertension. In cancer research, this compound could be further studied for its potential anticancer properties, particularly in combination with other chemotherapeutic agents. Finally, future research could focus on elucidating the exact mechanism of action of this compound, which could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine involves the reaction of 5-bromo-2-thiophenemethanol with N,N-dimethyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine has been studied for its potential use as a therapeutic agent in various fields such as neuroscience, cardiovascular, and cancer research. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential treatment for anxiety disorders. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. Additionally, this compound has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2S/c1-14-7-5-10(6-8-14)15(2)9-11-3-4-12(13)16-11/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDFRWTOQKEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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